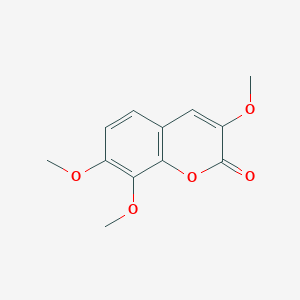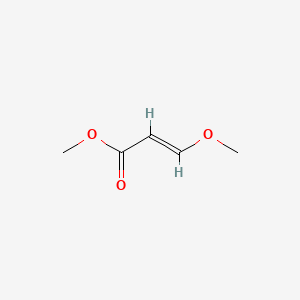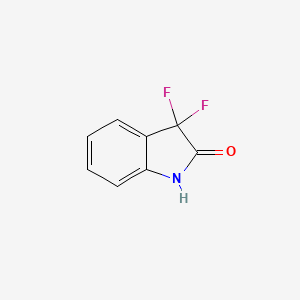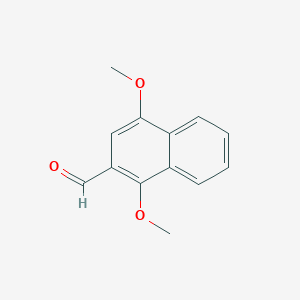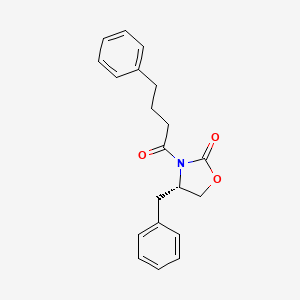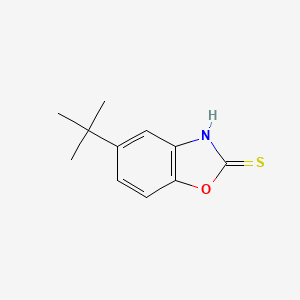
5-tert-ブチル-1,3-ベンゾオキサゾール-2-チオール
説明
5-Tert-butyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring substituted with a tert-butyl group at the 5-position and a thiol group at the 2-position. It is known for its applications in various fields, including materials science and medicinal chemistry.
科学的研究の応用
5-Tert-butyl-1,3-benzoxazole-2-thiol has several applications in scientific research:
Materials Science: It is used as a fluorescent enhancer in photoluminescent materials, improving light absorption and emission properties.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Proteomics Research: Utilized in the study of protein interactions and functions.
作用機序
Target of Action
It’s noted that similar compounds have shown antifungal activity , suggesting potential targets within fungal organisms
Mode of Action
It’s possible that the compound interacts with its targets to inhibit their function, leading to its antifungal effects
Biochemical Pathways
Given its potential antifungal activity , it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol metabolism. More research is needed to confirm these hypotheses and identify the specific pathways affected.
Result of Action
Based on its potential antifungal activity , it may lead to the disruption of essential cellular processes in fungi, resulting in their death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that many compounds of this class are stable at room temperature , which may also apply to 5-Tert-butyl-1,3-benzoxazole-2-thiol
生化学分析
Biochemical Properties
5-Tert-butyl-1,3-benzoxazole-2-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The compound’s interaction with enzymes and proteins can lead to inhibition or activation, affecting various biochemical pathways.
Cellular Effects
The effects of 5-Tert-butyl-1,3-benzoxazole-2-thiol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzoxazole derivatives, including 5-Tert-butyl-1,3-benzoxazole-2-thiol, exhibit antitumor activities against cell lines such as HeLa, A549, and MCF-7 . These effects are mediated through alterations in cell signaling and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Tert-butyl-1,3-benzoxazole-2-thiol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s antifungal activity, for example, is attributed to its ability to bind to fungal enzymes, disrupting their function . Additionally, its antitumor effects are mediated through interactions with cellular proteins that regulate cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-1,3-benzoxazole-2-thiol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 5-Tert-butyl-1,3-benzoxazole-2-thiol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-1,3-benzoxazole-2-thiol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and antitumor activities. At higher doses, it can cause toxic or adverse effects. Studies have shown that benzoxazole derivatives can induce toxicity at high concentrations, leading to cellular damage and impaired function . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
5-Tert-butyl-1,3-benzoxazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s antifungal and antitumor activities are mediated through its effects on metabolic pathways that regulate cell growth and survival . By modulating these pathways, 5-Tert-butyl-1,3-benzoxazole-2-thiol can alter cellular metabolism and function.
Transport and Distribution
The transport and distribution of 5-Tert-butyl-1,3-benzoxazole-2-thiol within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 5-Tert-butyl-1,3-benzoxazole-2-thiol within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 5-Tert-butyl-1,3-benzoxazole-2-thiol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes. Understanding the subcellular distribution of 5-Tert-butyl-1,3-benzoxazole-2-thiol is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-1,3-benzoxazole-2-thiol typically involves the following steps:
Formation of Benzoxazole-2-thiol: This is achieved by reacting benzoxazole-2-amine with benzenethiol.
Introduction of the Tert-butyl Group: The benzoxazole-2-thiol is then reacted with tert-butyl bromide under basic conditions to yield the target compound.
Industrial Production Methods: While specific industrial production methods for 5-Tert-butyl-1,3-benzoxazole-2-thiol are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.
Types of Reactions:
Oxidation: The thiol group in 5-Tert-butyl-1,3-benzoxazole-2-thiol can undergo oxidation to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Cyclization: The benzoxazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Cyclization: Catalysts like copper(I) iodide and bases such as potassium carbonate are often employed.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Benzoxazoles: Resulting from nucleophilic substitution reactions.
類似化合物との比較
Benzoxazole-2-thiol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-Methyl-1,3-benzoxazole-2-thiol: Substituted with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness: 5-Tert-butyl-1,3-benzoxazole-2-thiol is unique due to the presence of the bulky tert-butyl group, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
特性
IUPAC Name |
5-tert-butyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-9-8(6-7)12-10(14)13-9/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOGHWZPVMHTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445027 | |
| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53146-48-8 | |
| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



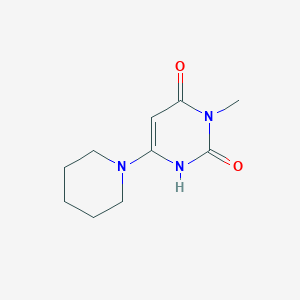
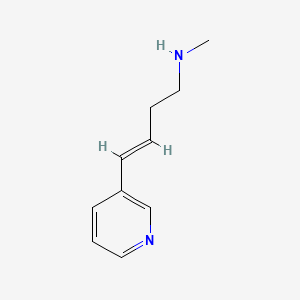

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)
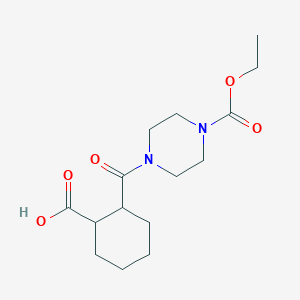
![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
